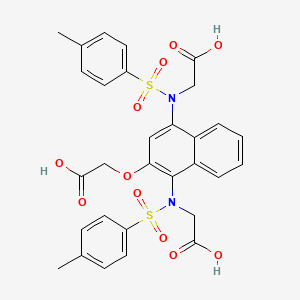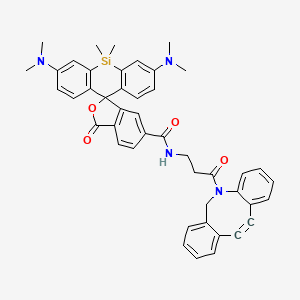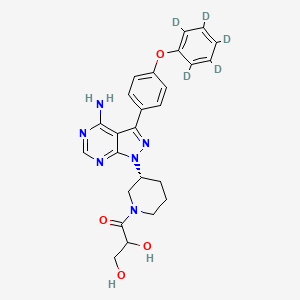
Keap1-Nrf2-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keap1-Nrf2-IN-17 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and electrophilic damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general steps may include:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functional group modifications: Introduction of functional groups that enhance the compound’s binding affinity and specificity for Keap1.
Purification and characterization: Techniques such as chromatography and spectroscopy are used to purify and characterize the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Keap1-Nrf2-IN-17 primarily undergoes:
Oxidation: This reaction can modify the compound’s functional groups, potentially affecting its activity.
Reduction: This reaction can alter the compound’s electronic properties, influencing its binding affinity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its specificity for Keap1.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Typically, these products are derivatives of this compound with modified functional groups that may exhibit different biological activities.
Applications De Recherche Scientifique
Keap1-Nrf2-IN-17 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the Keap1-Nrf2 interaction and its role in cellular defense mechanisms.
Biology: Investigated for its effects on cellular processes such as oxidative stress response and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions
Mécanisme D'action
Keap1-Nrf2-IN-17 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense against oxidative stress and electrophilic damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl bis-sulfonamide inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but may have different binding modes and pharmacological properties.
Indoline-based inhibitors: These compounds are structurally different but target the same pathway.
Uniqueness
Keap1-Nrf2-IN-17 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its ability to modulate the Keap1-Nrf2 pathway makes it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H28N2O11S2 |
|---|---|
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
2-[[3-(carboxymethoxy)-4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
HSKNRAQRJUMEIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)




methyl phosphate](/img/structure/B12386520.png)






